3-[(3-methoxyphenyl)methyl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
3-[(3-Methoxyphenyl)methyl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-methoxyphenylmethyl group at position 3 and a 3-methylphenyl group at position 5. This structure combines aromatic and heteroaromatic moieties, which are critical for modulating electronic properties, solubility, and biological interactions. Such substitutions are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-5-3-7-16(9-14)18-12-26-20-19(18)22-13-23(21(20)24)11-15-6-4-8-17(10-15)25-2/h3-10,12-13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSLOWACLPREIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .
Industrial Production Methods
Industrial production methods for thieno[3,2-d]pyrimidine derivatives often involve the use of thiophene derivatives with isocyanates, followed by base-promoted cyclization of the intermediates .
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of this compound involves strategic modifications at positions 3 and 7 of the thieno[3,2-d]pyrimidin-4-one core. Key reactions include:
Pd-Catalyzed Cross-Coupling at Position 7
The 3-methylphenyl group at position 7 is introduced via Suzuki–Miyaura coupling using a boronic acid derivative. This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O).
Example conditions :
-
6-Bromo-thienopyrimidinone precursor (1.0 eq.),
-
3-Methylphenylboronic acid (1.2 eq.),
-
Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), 80°C, 12 h.
Yield : ~60–85% (analogous to Table 2 in ).
Functionalization at Position 3
The 3-[(3-methoxyphenyl)methyl] group is introduced through N-alkylation of the pyrimidinone nitrogen. This step typically uses a benzyl bromide derivative (e.g., 3-methoxybenzyl bromide) in the presence of a base (e.g., NaH) in DMF:
Example conditions :
-
Thienopyrimidinone core (1.0 eq.),
-
3-Methoxybenzyl bromide (1.5 eq.),
-
NaH (2 eq.), DMF, 0°C to RT, 4 h.
Yield : ~70–80% (based on methods in ).
Scope of Functionalization Reactions
Further modifications are achievable through additional cross-coupling and reduction reactions:
Sonogashira Coupling
Alkynyl groups can be introduced at position 6 (if brominated) using terminal alkynes:
| Compound | R (Alkyne) | Catalyst System | Yield (%) |
|---|---|---|---|
| Analog 2b | 4-Me–Ph–C≡C– | PdCl₂(PPh₃)₂, CuI | 60 |
| Analog 2e | Cyclopropyl–C≡C– | PdCl₂(PPh₃)₂, CuI | 23 |
| (Adapted from Table 2 in ). |
Buchwald–Hartwig Amination
Arylamines can be coupled at position 6 (if brominated), though yields vary with steric and electronic effects:
| Compound | Amine | Ligand | Yield (%) |
|---|---|---|---|
| 1a | 4-Me–Ph–NH₂ | XantPhos | 55 |
| 1e | 4-F–Ph–NH₂ | XantPhos | 23 |
| (Adapted from Table 1 in ). |
Stability and Reactivity
-
Metabolic Sensitivity : Methyl and methoxy substituents at positions 3 and 7 enhance metabolic stability compared to unsubstituted analogs but may still undergo oxidative degradation in hepatic microsomes .
-
Reduction Reactions : Nitro groups (if present) can be reduced to amines using H₂/Pd-C, though competing acylation may occur under harsh conditions (e.g., 120°C) .
Comparative Analysis of Analogous Compounds
The antiplasmodial activity of thienopyrimidinones is influenced by substituent electronic properties:
| Compound | Substituent (Position 7) | IC₅₀ (nM) |
|---|---|---|
| M1 | 4-Cl–Ph– | 12 |
| 4p | 4-NH₂–Ph– | 8 |
| Target Compound | 3-Me–Ph– | 15* |
| *(Predicted based on ). |
Key Challenges
Scientific Research Applications
3-[(3-methoxyphenyl)methyl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(3-methoxyphenyl)methyl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Substituents at Position 3
- This analog emphasizes hydrophobic interactions, which may enhance membrane permeability but reduce solubility .
- 3-(4-Methoxyphenyl)-2-sulfanyl analog (CAS 1040667-47-7) :
Substituents at Position 7
- This contrasts with the electron-donating methyl group in the target compound .
- 7-(4-Fluorophenyl) analog (BD97559) :
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
The compound 3-[(3-methoxyphenyl)methyl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes current research findings, including data tables and case studies to elucidate its biological activity.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine backbone with methoxy and methyl substituents on the phenyl rings. Its molecular formula is with a molecular weight of approximately 342.42 g/mol. The presence of these functional groups is believed to influence its biological interactions.
1. Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit various enzymes, particularly protein kinases. Protein kinases play crucial roles in cell signaling pathways related to growth and proliferation. The compound has shown promising inhibitory activity against:
- Carbonic Anhydrase II : A study reported an affinity constant (Kd) of 0.460 nM at pH 7.4 and 37°C, indicating strong binding capability to this enzyme, which is involved in regulating pH and fluid balance in tissues .
- Tyrosine Kinases : Thieno[3,2-d]pyrimidine derivatives are known for their inhibitory effects on tyrosine kinases, which are implicated in various cancers. The compound's structure suggests potential for similar activity .
2. Anti-Cancer Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines:
- Breast Cancer : In vitro studies demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells, with inhibition rates ranging from 43% to 87% depending on the specific derivative tested .
- Mechanism of Action : The proposed mechanism involves the suppression of epidermal growth factor receptor (EGFR) signaling pathways and vascular endothelial growth factor (VEGF) suppression, both critical for tumor growth and metastasis .
Data Table: Biological Activity Summary
Case Study 1: Synthesis and Evaluation
In a recent study by Elmongy et al., a series of thieno[3,2-d]pyrimidine derivatives were synthesized, including the target compound. The evaluation showed promising results against multiple cancer cell lines, suggesting that structural modifications could enhance biological activity further .
Case Study 2: Mechanistic Insights
Research conducted by Guo et al. focused on the mechanism by which thieno[3,2-d]pyrimidines exert their anti-cancer effects. The study found that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways while inhibiting key signaling pathways associated with cell survival .
Q & A
Q. What are the optimal synthetic routes for 3-[(3-methoxyphenyl)methyl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, similar thieno[3,2-d]pyrimidinones are synthesized by reacting substituted amines with aldehydes (e.g., formaldehyde) under reflux conditions, followed by purification via column chromatography . Purity is validated using HPLC (High-Performance Liquid Chromatography) and spectroscopic techniques (e.g., H/C NMR, ESI-HRMS) to confirm structural integrity and eliminate byproducts .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is essential for resolving bond lengths, angles, and stereochemistry . Complementary techniques include H/C NMR for functional group analysis and HRMS for molecular weight confirmation. Disorder in crystal structures, if present, can be addressed using SHELXPRO to refine occupancy ratios .
Q. How can initial biological screening for antimicrobial or anticancer activity be designed?
- Methodological Answer : In vitro assays using bacterial/fungal strains (e.g., E. coli, C. albicans) or cancer cell lines (e.g., MCF-7, HeLa) are standard. Dose-response curves (IC values) are generated via MTT assays. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are mandatory to validate results .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?
- Methodological Answer : High-resolution SCXRD data (≤ 0.8 Å) combined with SHELXL refinement can mitigate disorder. For twinned crystals, the HKLF5 format in SHELXTL allows integration of twin-law matrices. Validation tools like PLATON or RIGU should assess data quality, with R-factors < 0.05 indicating reliable refinement .
Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?
- Methodological Answer : Introduce substituents at the 3-methoxyphenyl or 3-methylphenyl moieties via reductive amination or Suzuki coupling. For example, replacing the methoxy group with halogens or bulkier substituents alters steric/electronic profiles. Bioactivity data (e.g., IC, MIC) are correlated with Hammett constants or LogP values to infer SAR trends .
Q. How should conflicting bioactivity data across studies be analyzed?
- Methodological Answer : Cross-validate assay conditions (e.g., cell line passage number, serum concentration). Reproduce experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial tests). Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm activity. Purity discrepancies (>95% by HPLC) must be ruled out .
Q. What computational and experimental approaches are used for target identification?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) against predicted targets (e.g., kinases, DNA topoisomerases) identifies binding poses. Experimental validation includes thermal shift assays (TSA) to measure protein stabilization or CRISPR-Cas9 knockout models to assess target dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
